molecular formula C22H23N3O2 B11331044 N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide

N-[4-(dimethylamino)benzyl]-2-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11331044
M. Wt: 361.4 g/mol
InChI Key: OIPYQUQBZMJEQM-UHFFFAOYSA-N
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Description

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of a Schiff base through the condensation of an amine and an aldehyde, followed by reduction using a reducing agent such as sodium borohydride . The final step involves the coupling of the intermediate with a benzamide derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism by which N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets . Pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-METHOXY-N-(PYRIDIN-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound in various applications, from drug design to materials science .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H23N3O2/c1-24(2)18-13-11-17(12-14-18)16-25(21-10-6-7-15-23-21)22(26)19-8-4-5-9-20(19)27-3/h4-15H,16H2,1-3H3

InChI Key

OIPYQUQBZMJEQM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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